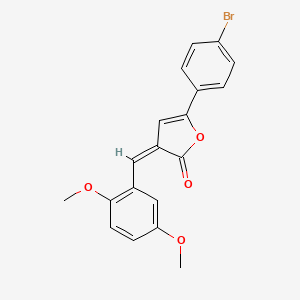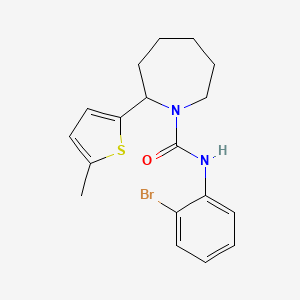
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCB and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of CDCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CDCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, CDCB has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CDCB has been shown to have various biochemical and physiological effects. In cancer cells, CDCB has been shown to induce apoptosis and inhibit cell proliferation. In addition, CDCB has been shown to reduce inflammation and protect neurons from oxidative stress. However, the exact biochemical and physiological effects of CDCB are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
CDCB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity. However, CDCB also has some limitations, including its complex synthesis process and potential toxicity.
Orientations Futures
There are several future directions for the study of CDCB. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of CDCB and its biochemical and physiological effects. Finally, the potential applications of CDCB in various fields, such as cancer research and neuroprotection, should be explored further.
In conclusion, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a complex chemical compound that has potential applications in various fields. Its synthesis method is complex, and its mechanism of action and biochemical and physiological effects are still being studied. Despite its limitations, CDCB has several advantages for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of CDCB involves a multistep process starting with the condensation of 4-chloro-3-formylcoumarin with propylamine to form 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl propylcarbamate. This intermediate is then reacted with 2,4-dichlorobenzoic acid to form CDCB. The overall synthesis of CDCB is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CDCB has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, CDCB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, CDCB has been shown to protect neurons from oxidative stress and reduce inflammation. In addition, CDCB has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3O4/c1-2-3-10-6-18(23)25-16-9-17(15(22)8-13(10)16)26-19(24)12-5-4-11(20)7-14(12)21/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCJIZATUFWKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)


![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)
![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)
![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)

![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5133691.png)